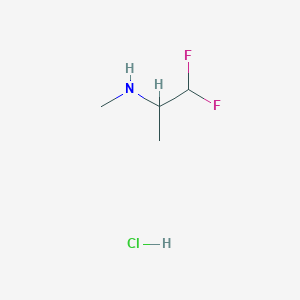

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

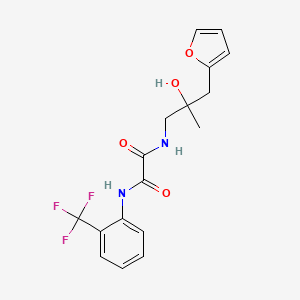

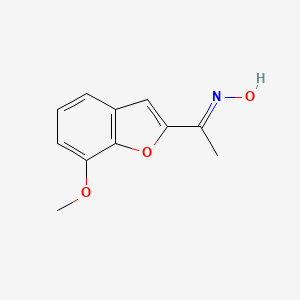

1,1-Difluoro-N-methylpropan-2-amine hydrochloride, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It has a CAS Number of 1803583-55-2 .

Molecular Structure Analysis

The Inchi Code for 1,1-Difluoro-N-methylpropan-2-amine hydrochloride is1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

1,1-Difluoro-N-methylpropan-2-amine hydrochloride is a powder . It has a molecular weight of 145.58 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Quasisilatrane Compounds : A study by Soldatenko et al. (2011) detailed a new route to synthesize 1,1-difluoro-5-methylquasisilatrane compounds, highlighting the reactivity of silanes with N-methyl-bis(2-hydroxyethyl)amine, a process relevant in the production of specialized silicon compounds Soldatenko et al., 2011.

NO-Specific Probe Reactions : Research by McQuade et al. (2010) investigated the reactivity of CuFL1 with nitric oxide to form N-nitrosated products, demonstrating the importance of the protonation state of the secondary amine for reactivity. This information is useful in designing faster-reacting probes for various applications McQuade, Pluth, & Lippard, 2010.

Applications in Analytical Chemistry

Detection of Amines with Chlorophyll Derivatives : Tamiaki et al. (2013) described the use of chlorophyll derivatives for detecting amines. The study highlighted the potential application of these compounds in analytical chemistry, particularly for detecting primary amines Tamiaki et al., 2013.

Antineoplastic Agent Synthesis : Pettit et al. (2003) reported the synthesis of an antineoplastic agent involving the hydrochloride form of a similar compound. This research contributes to the development of new cancer treatment drugs Pettit et al., 2003.

Materials Science and Corrosion Inhibition

Corrosion Inhibition : A study by Leçe et al. (2008) investigated Schiff base compounds containing nitrogen and their effect as corrosion inhibitors. This research has implications for the use of similar amines in protecting metals from corrosion Leçe, Emregül, & Atakol, 2008.

Difluoroalkylation of Amines : Epifanov et al. (2018) described a novel method for 1,1-dihydrofluoroalkylation of amines using sulfuryl fluoride. This process is relevant in the synthesis of various fluorinated organic compounds Epifanov et al., 2018.

Pharmaceutical and Biomedical Applications

Synthesis of Bioactive Compounds : Colella et al. (2018) described a synthetic protocol for 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used in reactions with aromatic amines, leading to thiazoles relevant in drug discovery Colella et al., 2018.

Optimization of Lennard‐Jones Parameters : Chen et al. (2002) focused on the optimization of Lennard‐Jones parameters for amines and fluorine‐substituted compounds, which is significant in the study of biomolecular systems in aqueous environments Chen, Yin, & MacKerell, 2002.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1,1-difluoro-N-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYLMSRRMZNPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)

![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)

![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)

![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)